molecular formula C14H10F3N3O2S B2938374 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 946341-95-3

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2938374
CAS No.: 946341-95-3
M. Wt: 341.31
InChI Key: FBLPUWFPHISMER-UHFFFAOYSA-N
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Description

The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide features a thiazolo[3,2-a]pyrimidinone core fused with an acetamide moiety substituted by a 2,3,4-trifluorophenyl group. This structure combines a heterocyclic scaffold known for diverse bioactivity with fluorinated aromatic substituents, which are often leveraged to enhance metabolic stability, lipophilicity, and target binding .

Properties

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c15-8-1-2-9(13(17)12(8)16)19-10(21)5-7-6-23-14-18-4-3-11(22)20(7)14/h1-4,7H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPUWFPHISMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acetamide derivatives with variations in the heterocyclic core and aryl substituents. Key analogs include:

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS: 952997-50-1): Substituted with a pyridin-2-ylmethyl group, this analog introduces a nitrogen-rich aromatic system, likely improving hydrogen-bonding interactions and aqueous solubility compared to fluorinated derivatives .

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide : This compound replaces the thiazolo core with a triazolo[4,3-a]pyrimidine system, altering electronic properties and possibly binding modes .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Core Structure Key Substituent
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide (Target) C₁₅H₁₂F₃N₃O₂S 367.34 (calc.) Thiazolo[3,2-a]pyrimidinone 2,3,4-Trifluorophenyl
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide (952997-50-1) C₁₄H₁₄N₄O₂S 302.35 Thiazolo[3,2-a]pyrimidinone Pyridin-2-ylmethyl
N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (953260-07-6) C₁₅H₁₅N₃O₂S₂ 333.42 Thiazolo[3,2-a]pyrimidinone 2-(Methylthio)phenyl
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide C₁₄H₁₀F₃N₅O₂ 345.26 (calc.) Triazolo[4,3-a]pyrimidinone 2-Trifluoromethylphenyl

Note: Molecular weights for the target and triazolo analog are calculated based on structural formulas.

Research Findings and Discussion

Substituent Effects

  • Fluorination: The 2,3,4-trifluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs) and improve metabolic stability compared to non-fluorinated analogs .
  • Heteroaromatic vs. Aliphatic Substituents : Pyridin-2-ylmethyl (CAS: 952997-50-1) and methylthiophenyl (CAS: 953260-07-6) substituents demonstrate divergent properties. The pyridine group likely increases solubility and polar interactions, whereas the methylthio group prioritizes lipophilicity .

Methodological Insights

Structural characterization of such compounds often relies on X-ray crystallography, with the SHELX program suite being widely used for small-molecule refinement .

Limitations

Specific biological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence. However, fluorinated analogs in related patents (e.g., Example 83 in ) suggest that trifluorophenyl groups are strategically employed to balance potency and stability .

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